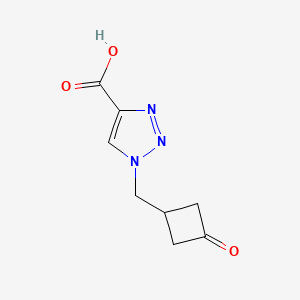
N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, also known as MEOXAL or MEOX, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Neuropharmacology
- Selective antagonism at neuropeptide Y Y1 receptors for potential antiobesity drug development (Zarrinmayeh et al., 1998).
- Investigating the role of Orexin-1 Receptor mechanisms in compulsive food consumption, suggesting a novel pharmacological treatment for binge eating and possibly other eating disorders (Piccoli et al., 2012).
Molecular Pharmacology
- Studying the differential effects of serotonin receptor antagonists in various brain regions, contributing to understanding depression treatment (Roberts et al., 1998).
- Development of novel N-methyl-D-aspartate (NMDA) receptor antagonists for neurological disorders (Zhou et al., 1999).
Obesity and Metabolic Research
- Evaluating cannabinoid CB1 receptor antagonists in diet-induced obese mice, providing insights into obesity treatment strategies (Hildebrandt et al., 2003).
Chemical Engineering and Materials Science
- Quantum chemical and molecular dynamic simulation studies for predicting inhibition efficiencies of piperidine derivatives on corrosion of iron, relevant in material science and engineering (Kaya et al., 2016).
HIV Research
- Exploring the binding of CD4 mimetic compounds to HIV-1 gp120 for potential HIV-1 treatments (Yoshimura et al., 2010).
Synthesis and Characterization in Organic Chemistry
- Novel synthesis approaches for oxalamides and related compounds, contributing to advancements in organic synthesis methods (Mamedov et al., 2016).
Propiedades
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-14-11-15(2)18(16(3)12-14)22-20(25)19(24)21-13-17-5-7-23(8-6-17)9-10-26-4/h11-12,17H,5-10,13H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOSSOINXNBYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)


![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557927.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2557931.png)



![1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2557936.png)

![N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2557939.png)
